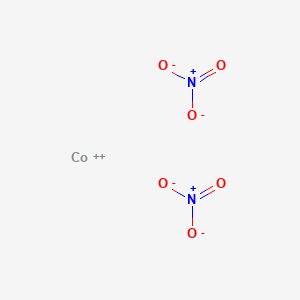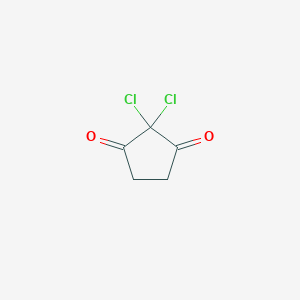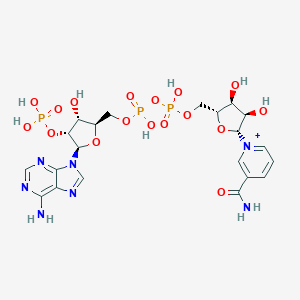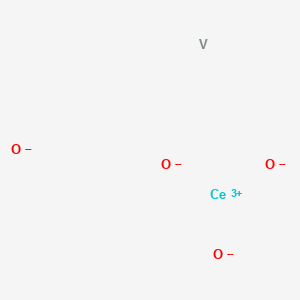
Dichloro(trifluoromethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(trifluoromethyl)amine, also known as N,N-dichlorotrifluoro-methylamine or DCTA, is a chemical compound that has been used in scientific research for several decades. This compound is a colorless, volatile liquid that is soluble in water and other polar solvents. DCTA has been used in various research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of pharmaceuticals, and as a tool for investigating the mechanisms of chemical reactions.
Mecanismo De Acción
The mechanism of action of dichloro(trifluoromethyl)amine involves the formation of trifluoromethyl radicals, which can react with various organic compounds. Trifluoromethyl radicals are highly reactive and can be used in various chemical reactions, including radical additions, radical substitutions, and radical cyclizations.
Efectos Bioquímicos Y Fisiológicos
Dichloro(trifluoromethyl)amine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to high concentrations of DCTA can cause respiratory irritation and damage to the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichloro(trifluoromethyl)amine has several advantages as a reagent in lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, DCTA can be used in a variety of chemical reactions and can act as a source of trifluoromethyl radicals. However, the use of DCTA in lab experiments is limited by its potential toxicity and the need for proper safety precautions.
Direcciones Futuras
There are several future directions for research involving dichloro(trifluoromethyl)amine. One potential area of research is the development of new synthetic methods using DCTA as a reagent. Additionally, research can be conducted to investigate the potential applications of DCTA in the synthesis of new pharmaceuticals. Furthermore, studies can be conducted to investigate the potential toxicity of DCTA and to develop proper safety protocols for its use in lab experiments.
Métodos De Síntesis
Dichloro(trifluoromethyl)amine can be synthesized through several methods, including the reaction of chlorotrifluoroethylene with hydrogen chloride in the presence of a catalyst, or the reaction of chlorotrifluoroethylene with chlorine gas in the presence of sunlight. Additionally, DCTA can be synthesized by the reaction of chlorotrifluoroethylene with sodium hypochlorite in the presence of a phase-transfer catalyst.
Aplicaciones Científicas De Investigación
Dichloro(trifluoromethyl)amine has been used in various scientific research applications, including as a reagent in organic synthesis. This compound can be used as a precursor for the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, DCTA has been used as a tool for investigating the mechanisms of chemical reactions, as it can act as a source of trifluoromethyl radicals.
Propiedades
Número CAS |
13880-73-4 |
|---|---|
Nombre del producto |
Dichloro(trifluoromethyl)amine |
Fórmula molecular |
CCl2F3N |
Peso molecular |
153.92 g/mol |
Nombre IUPAC |
N,N-dichloro-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/CCl2F3N/c2-7(3)1(4,5)6 |
Clave InChI |
UXGJEINGLVOJME-UHFFFAOYSA-N |
SMILES |
C(N(Cl)Cl)(F)(F)F |
SMILES canónico |
C(N(Cl)Cl)(F)(F)F |
Sinónimos |
Dichloro(trifluoromethyl)amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)